

Spectroscopic Profile of 2,4-Difluorothiophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorothiophenol

Cat. No.: B157739

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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2,4-Difluorothiophenol** (CAS No: 1996-44-7), a key intermediate in pharmaceutical and fine chemical synthesis.^{[1][2]} The strategic placement of two fluorine atoms on the thiophenol scaffold imparts unique electronic properties that are of significant interest in drug development for enhancing metabolic stability and binding affinity.^[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and predicted data for infrared (IR), nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry (MS) to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Physicochemical Properties

2,4-Difluorothiophenol is a light yellow liquid with the molecular formula C₆H₄F₂S and a molecular weight of 146.16 g/mol.^{[2][3][4][5]} Its structure, featuring a thiol group and two fluorine atoms at positions 2 and 4 of the benzene ring, dictates its characteristic spectroscopic signature.

Property	Value	Source
CAS Number	1996-44-7	[3][5]
Molecular Formula	C ₆ H ₄ F ₂ S	[3][4][5]
Molecular Weight	146.16 g/mol	[3]
Boiling Point	59 °C at 20 mmHg	[6]
Density	1.29 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.5235	[6]

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectrum of **2,4-Difluorothiophenol** is dominated by contributions from the benzene ring, the thiol group (S-H), and the carbon-fluorine (C-F) bonds. While an experimental spectrum for the title compound is not readily available, analysis of related structures such as thiophenol and fluorinated aromatics allows for a reliable prediction of its key vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A robust and straightforward method for acquiring the IR spectrum of liquid samples like **2,4-Difluorothiophenol** is ATR FT-IR spectroscopy.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- **Background Collection:** Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small drop of **2,4-Difluorothiophenol** directly onto the ATR crystal.

- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



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Figure 1. Workflow for ATR FT-IR Spectroscopy.

Predicted IR Spectral Assignments

The following table summarizes the predicted characteristic infrared absorption bands for **2,4-Difluorothiophenol**. These predictions are based on the known vibrational frequencies of related compounds.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale and References
~2550	Weak	S-H stretch	The S-H stretching vibration in thiols typically appears in this region. ^[7] Its intensity is generally weak.
3100-3000	Medium-Weak	Aromatic C-H stretch	These bands are characteristic of C-H stretching vibrations on the benzene ring.
1600-1585, 1500-1400	Medium-Strong	C=C stretching in aromatic ring	Aromatic rings exhibit characteristic skeletal vibrations in this region. The presence of substituents will influence the exact positions and intensities. ^[8]
1270-1220	Strong	Asymmetric C-F stretch	The C-F stretching vibrations in fluoroaromatic compounds are typically strong and appear in this region. ^[9]
1150-1000	Strong	Symmetric C-F stretch	This region also contains strong absorptions corresponding to C-F stretching modes.
~700	Strong	C-S stretch	The C-S stretching vibration is expected

in this range.[9]

900-675

Strong

Out-of-plane C-H
bending

The substitution pattern on the benzene ring influences the positions of these strong bands, providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **2,4-Difluorothiophenol**. The presence of ^1H , ^{13}C , and ^{19}F nuclei provides a wealth of information regarding the molecular connectivity and environment of each atom.

^1H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the thiol proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the thiol group.

Predicted ^1H NMR Data (in CDCl_3 , referenced to TMS at 0 ppm):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-3	6.8 - 7.0	ddd	$J(\text{H-F}) \approx 8-10$, $J(\text{H-H}) \approx 8-9$, $J(\text{H-F}) \approx 5-6$
H-5	6.7 - 6.9	ddd	$J(\text{H-H}) \approx 8-9$, $J(\text{H-F}) \approx 8-10$, $J(\text{H-H}) \approx 2-3$
H-6	7.2 - 7.4	td	$J(\text{H-H}) \approx 8-9$, $J(\text{H-F}) \approx 8-10$
S-H	3.4 - 3.6	s	-

- Expert Insight: The signals for H-3 and H-5 will be complex due to coupling with each other (ortho), with H-6 (meta and para, respectively), and with the two fluorine atoms. The thiol proton (S-H) is expected to be a singlet, as coupling to other protons is often not observed due to rapid exchange or quadrupole broadening, though it can sometimes be a broad peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, all of which will exhibit coupling to fluorine.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

Carbon	Predicted Chemical Shift (δ, ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (J, Hz)
C-1 (C-S)	115 - 120	d	² J(C-F) ≈ 20-25
C-2 (C-F)	160 - 165	d	¹ J(C-F) ≈ 240-250
C-3	112 - 117	dd	² J(C-F) ≈ 20-25, ⁴ J(C-F) ≈ 3-5
C-4 (C-F)	158 - 163	d	¹ J(C-F) ≈ 245-255
C-5	104 - 109	d	² J(C-F) ≈ 25-30
C-6	130 - 135	d	³ J(C-F) ≈ 8-12

- Causality in Experimental Choices: The use of a proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum by removing ¹H-¹³C couplings. However, the C-F couplings will remain, providing valuable structural information. The large one-bond C-F coupling constants (¹J(C-F)) are unmistakable indicators of direct C-F bonds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.^{[10][11][12]} The spectrum will show two distinct signals for the non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Data (referenced to CFCl₃ at 0 ppm):

Fluorine	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
F-2	-110 to -120	d	$^3J(\text{F-F}) \approx 15\text{-}20$
F-4	-115 to -125	d	$^3J(\text{F-F}) \approx 15\text{-}20$

- Trustworthiness of the Protocol: To obtain a high-quality ^{19}F NMR spectrum, it is crucial to use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. The wide chemical shift range of ^{19}F NMR requires a larger spectral width than for ^1H NMR.[11] Proton decoupling is often employed to simplify the spectrum by removing H-F couplings.

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